tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate
Description
This compound belongs to the 1,4-diazepane carboxylate family, characterized by a seven-membered diazepane ring fused with a tert-butyl carbamate group. The 4-position of the diazepane is substituted with a 4-(2-methylpropyl)piperidin-4-yl moiety, introducing lipophilicity and conformational rigidity. Such scaffolds are prevalent in medicinal chemistry as intermediates or bioactive molecules, particularly targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C19H37N3O2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C19H37N3O2/c1-16(2)15-19(7-9-20-10-8-19)22-12-6-11-21(13-14-22)17(23)24-18(3,4)5/h16,20H,6-15H2,1-5H3 |
InChI Key |
VRXKVUWWKQLOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,4-Diazepane Carboxylate Derivatives
Structural and Functional Insights
- Lipophilicity and Bioavailability: The target compound’s 2-methylpropyl (isobutyl) group enhances lipophilicity compared to analogs with polar substituents (e.g., cyanopyridinyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Utility: Brominated derivatives (e.g., ) serve as versatile intermediates for Suzuki or Buchwald-Hartwig couplings.
Stability and Reactivity : Cyclopropylmethyl-substituted analogs () may exhibit enhanced metabolic stability due to the cyclopropane ring’s strain-resistant geometry. Conversely, ester-containing derivatives (e.g., ) are prone to hydrolysis, limiting their utility in vivo.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of tert-butyl, piperidine, and diazepane moieties. Integration ratios should align with the molecular formula.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for research use) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or LC-MS to verify molecular weight (expected [M+H]+ or [M+Na]+ adducts).
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .
- Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical advice if irritation persists .
- Storage : Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
- Synthesis Insights :
- Key Steps :
Piperidine-Diazepane Coupling : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions under anhydrous conditions .
Boc Protection/Deprotection : Optimize tert-butyloxycarbonyl (Boc) group stability using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Yield Optimization :
- Adjust stoichiometry of 2-methylpropyl substituent precursors to 1.2–1.5 equivalents to avoid side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Pitfalls :
- Hydrolysis of the Boc group under prolonged basic conditions.
- Contamination from residual solvents (e.g., DMF) affecting crystallization .
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?
- Data Reconciliation :
- Toxicity Discrepancies : Cross-reference GHS classifications from multiple SDS. For example, some sources report no acute toxicity (e.g., "Not classified" per GHS ), while others note potential respiratory irritation . Validate via in vitro assays (e.g., MTT assay on human cell lines).
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Degradation products (e.g., free piperidine) indicate hydrolysis susceptibility .
Q. How can researchers design experiments to explore this compound’s bioactivity in cancer or neurological models?
- Experimental Design :
- Target Identification : Use molecular docking to predict interactions with receptors (e.g., GPCRs or kinase domains) due to its piperidine-diazepane scaffold .
- In Vitro Assays :
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations using Alamar Blue or ATP-based luminescence .
- Neuroactivity : Evaluate modulation of serotonin/dopamine transporters in neuronal cell cultures via radioligand binding assays .
- Data Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .
Methodological Guidance Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | |
| Solubility | DMSO (>10 mM), sparingly in water | |
| LogP (Predicted) | ~3.5 (indicative of moderate lipophilicity) |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Free Piperidine | Boc deprotection | Use scavengers (e.g., TIPS) |
| Alkylated Impurities | Excess 2-methylpropyl reagent | Purify via flash chromatography (hexane/EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
